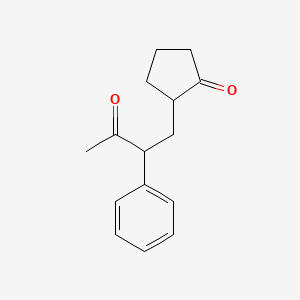
Sulfamic acid, (1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a sulfamic acid group attached to a tert-butyl group. It is a white, crystalline solid that is moderately soluble in water and other polar solvents . Sulfamic acid derivatives are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{)_3CNH}_2 + \text{SO}_3 \rightarrow \text{(CH}_3\text{)_3CNSO}_3\text{H} ]
In this reaction, tert-butylamine reacts with sulfur trioxide to form tert-butyl sulfamic acid. The reaction is usually conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of sulfamic acid, (1,1-dimethylethyl)-, involves the use of large-scale reactors where tert-butylamine is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction mixture is then purified through crystallization or distillation to obtain the pure product. The industrial process is designed to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Sulfamic acid, (1,1-dimethylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The sulfamic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and chlorates are commonly used oxidizing agents for sulfamic acid derivatives.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used to substitute the sulfamic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
科学的研究の応用
Sulfamic acid, (1,1-dimethylethyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of cleaning agents, herbicides, and other industrial chemicals.
作用機序
The mechanism of action of sulfamic acid, (1,1-dimethylethyl)-, involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfamic acid group can interact with molecular targets such as enzymes and proteins, leading to inhibition or modification of their activity . The compound can also participate in acid-base reactions, contributing to its versatility in different applications .
類似化合物との比較
Similar Compounds
Sulfamic Acid: The parent compound, with the formula H3NSO3, is widely used in industrial and research applications.
Amidosulfonic Acid: Another derivative of sulfamic acid with similar properties and applications.
Sulfonic Acids: Compounds with a sulfonic acid group, used in various chemical and industrial processes.
Uniqueness
Sulfamic acid, (1,1-dimethylethyl)-, is unique due to the presence of the tert-butyl group, which imparts distinct chemical properties such as increased steric hindrance and altered reactivity compared to other sulfamic acid derivatives . This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
54369-42-5 |
|---|---|
分子式 |
C4H11NO3S |
分子量 |
153.20 g/mol |
IUPAC名 |
tert-butylsulfamic acid |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,3)5-9(6,7)8/h5H,1-3H3,(H,6,7,8) |
InChIキー |
WMIPQQYNIJABHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)



![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)





